3,4-Diiodobenzaldehyde
Description
Overview of Research Trends and Challenges in Halogenated Aldehydes
Halogenated aldehydes are important intermediates in organic synthesis. libretexts.org Research in this area is driven by the need to develop efficient and selective methods for their preparation and to explore their utility in constructing complex molecular architectures. libretexts.orgresearchgate.net A significant trend involves the use of these compounds in metal-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. researchgate.net Challenges in this field include achieving regioselectivity in the halogenation of aromatic aldehydes and managing the reactivity of the aldehyde group during subsequent transformations. libretexts.orgnih.gov Furthermore, there is a growing emphasis on developing greener and more sustainable synthetic methods that minimize waste and avoid the use of toxic reagents. researchgate.netgnest.org
Academic Research Perspectives on Diiodobenzaldehyde Scaffolds
From an academic standpoint, diiodobenzaldehyde scaffolds are viewed as versatile platforms for fundamental research in physical organic chemistry and synthetic methodology. diva-portal.org They serve as model systems for studying the effects of multiple substituents on aromatic reactivity and for exploring the mechanisms of various organic reactions. diva-portal.orgresearchgate.net Researchers are particularly interested in leveraging the unique properties of the carbon-iodine bond for novel synthetic transformations. The development of new catalysts and reaction conditions for the selective functionalization of diiodobenzaldehydes remains an active area of investigation. nih.govresearchgate.net These scaffolds also offer opportunities for the design and synthesis of novel materials with interesting photophysical or biological properties. mdpi.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,4-diiodobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4I2O/c8-6-2-1-5(4-10)3-7(6)9/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMVOMXJRHYCFDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4I2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80697755 | |
| Record name | 3,4-Diiodobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80697755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477534-94-4 | |
| Record name | 3,4-Diiodobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80697755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Strategic Synthetic Methodologies for Diiodobenzaldehydes
Directed Iodination Protocols for Benzaldehyde (B42025) Derivatives
Directed iodination protocols utilize a directing group to control the position of iodination on the aromatic ring. This strategy overcomes the challenges of traditional electrophilic aromatic substitution, which is often governed by the inherent electronic properties of the substituents, leading to mixtures of isomers.
Regioselective iodination ensures that the iodine atoms are placed at specific positions on the benzaldehyde ring, which is crucial for the synthesis of pure, single-isomer products like 3,4-diiodobenzaldehyde.
A significant advancement in the synthesis of ortho-iodinated benzaldehydes is the palladium-catalyzed direct C–H iodination. acs.orgacs.orgnih.gov This method employs a transient directing group (TDG) strategy, which involves the in-situ formation of a reversible imine from the benzaldehyde and an aniline (B41778) derivative. acs.orgacs.org This imine then directs the palladium catalyst to the ortho C–H bond for iodination.
Researchers have successfully developed a method using 2,5-bis(trifluoromethyl)aniline (B140203) as a monodentate transient directing group (MonoTDG). acs.orgnih.gov This approach allows for the direct ortho-C–H iodination of a wide range of (hetero)aromatic aldehydes under mild conditions, using N-iodosuccinimide (NIS) as the iodine source. acs.org The reaction demonstrates good functional group tolerance and achieves moderate to excellent yields. acs.orgnih.gov The mechanism involves the formation of a five-membered cyclopalladium intermediate after the imine-directed C–H activation, followed by oxidative addition of NIS and reductive elimination to yield the ortho-iodinated product. acs.org This strategy has been applied to the concise, two-step total synthesis of the natural product hernandial. acs.orgacs.orgrsc.org
Table 1: Palladium-Catalyzed ortho-C–H Iodination of Benzaldehydes
| Substrate | Directing Group | Catalyst | Iodine Source | Yield | Reference |
|---|---|---|---|---|---|
| Benzaldehydes | 2,5-bis(trifluoromethyl)aniline (MonoTDG) | Palladium Acetate | N-Iodosuccinimide (NIS) | Moderate to Excellent | acs.orgacs.org |
Decarboxylative iodination offers an alternative route to aryl iodides from readily available benzoic acids. nih.govacs.org This transformation involves the replacement of a carboxylic acid group with an iodine atom, a process known as halodecarboxylation. acs.orgnih.gov A transition-metal-free method has been developed that utilizes molecular iodine (I₂) and is applicable to a range of benzoic acids. nih.govacs.org This reaction is scalable and demonstrates robustness, with mechanistic studies suggesting it does not follow a classical radical Hunsdiecker-type pathway. nih.gov
The scope of this method includes heteroaromatic acids, which typically require harsh conditions or stoichiometric transition metals for decarboxylative iodination. nih.gov The reaction conditions are compatible with various functional groups, including aldehydes, ketones, and esters. nih.gov Furthermore, this strategy can be integrated into one-pot procedures for the synthesis of biaryls, where the in-situ generated aryl iodide undergoes subsequent copper-catalyzed cross-coupling reactions. nih.govacs.org Visible-light-induced decarboxylative iodination of aromatic carboxylic acids has also been reported as a convenient and efficient method. researchgate.net
Table 2: Transition-Metal-Free Decarboxylative Iodination of Aromatic Acids
| Substrate | Reagents | Key Features | Reference |
|---|---|---|---|
| Benzoic Acids | I₂ | Low-cost, scalable, transition-metal-free | nih.gov |
| Heteroaromatic Acids | I₂ | Applicable to indoles, benzothiophenes, benzofurans | nih.gov |
A two-step approach involving C-H borylation followed by iodination provides another versatile strategy for the regioselective synthesis of aryl iodides. Iridium-catalyzed C-H borylation allows for the introduction of a boronate ester group onto the aromatic ring with high selectivity. escholarship.org The regioselectivity can be controlled by the choice of ligands and directing groups. For instance, the borylation of benzaldehydes can be directed to the meta position relative to the formyl group through the formation of an aldimine with methylamine, which is proposed to interact with the iridium catalyst via a "formyl" hydrogen bond. escholarship.org
Once the arylboronate ester is formed, it can be readily converted to the corresponding aryl iodide. This borylation-iodination sequence offers access to iodinated benzaldehydes that may be difficult to obtain through direct electrophilic substitution. The development of C-H borylation methods for aromatic aldehydes using transient directing groups has been a subject of significant research, with density functional theory (DFT) calculations being used to investigate the reaction mechanism and the origins of enhanced reactivity. researchgate.netnih.gov
Oxidative Iodination Procedures
Oxidative iodination methods generate a more electrophilic iodine species in situ, enabling the iodination of less reactive aromatic rings. These procedures often use a combination of an iodide salt and an oxidant.
A highly efficient and sustainable method for the iodination of para-substituted phenols involves the use of the enzyme laccase. nih.govrsc.org This biocatalytic approach utilizes potassium iodide (KI) as the iodine source and aerial oxygen as a green oxidant, with water as the only byproduct. nih.gov Laccases are multi-copper enzymes that can catalyze oxidations under mild reaction conditions in aqueous solvent systems. nih.govplos.org
This methodology has been successfully applied to the synthesis of iodinated phenolic compounds, including 4-hydroxy-3,5-diiodobenzaldehyde from 4-hydroxybenzaldehyde (B117250). nih.govscielo.brbiosynth.com The reaction proceeds with high chemoselectivity, delivering the desired iodophenols in high yields on a preparative scale. nih.govrsc.org The mechanism is believed to involve the laccase-catalyzed oxidation of iodide to generate molecular iodine in situ, which then acts as the electrophile in the aromatic substitution reaction. nih.govresearchgate.net The regioselectivity is governed by the directing effects of the substituents on the phenol (B47542) ring. nih.gov This enzymatic process represents a green chemistry approach to the synthesis of valuable iodinated phenols. plos.org
Table 3: Laccase-Catalyzed Iodination of p-Hydroxyaryl Derivatives
| Substrate | Enzyme | Iodine Source | Oxidant | Product Example | Yield | Reference |
|---|---|---|---|---|---|---|
| p-Hydroxyarylcarbonyl derivatives | Laccase | KI | Aerial O₂ | 4-Hydroxy-3,5-diiodobenzaldehyde | Up to 93% | nih.govrsc.org |
| p-Hydroxyarylcarboxylic acid derivatives | Laccase | KI | Aerial O₂ | Iodinated phenols | High | nih.gov |
Environmentally Benign Iodic Acid/Iodine Systems in Aqueous Media
The use of iodine in combination with an oxidizing agent like iodic acid (HIO₃) presents an effective method for the iodination of aromatic compounds. tsijournals.comresearchgate.net This system is considered environmentally friendly, particularly when conducted in green solvents such as polyethylene (B3416737) glycol (PEG) or ethanol (B145695), avoiding the need for hazardous reagents or harsh conditions. tsijournals.comresearchgate.netsciensage.info
The combination of iodine and iodic acid has proven to be an excellent reagent for the efficient iodination of substituted hydroxybenzaldehydes, leading to high yields of the corresponding iodo-substituted products. tsijournals.comresearchgate.net This protocol is advantageous due to its use of inexpensive and common reagents, mild reaction conditions, short reaction times, and simple operation. tsijournals.com For instance, the iodination of various aromatic compounds, including benzaldehydes, can be carried out using iodine and iodic acid in PEG-400, which serves as a recyclable green reaction medium. researchgate.netsciensage.info The reaction proceeds efficiently at room temperature or with gentle heating, and the desired iodo compounds are obtained in quantitative yields with high purity after a simple workup procedure. researchgate.netsciensage.info The use of excess iodine in this system can lead to the formation of diiodo products. tsijournals.com
Ultrasound irradiation is another green technique that can be employed to accelerate the iodination process. The mono-iodination of reactive aromatics using iodine and iodic acid can be achieved in ethanol under ultrasound irradiation, offering advantages such as high yields, milder conditions, and significantly shorter reaction times. tandfonline.com By adjusting the stoichiometry of the reagents, this method can be adapted for di-iodination; for example, 2-hydroxy-3,5-diiodobenzaldehyde can be formed from 2-hydroxybenzaldehyde with an increased amount of iodine and iodic acid. tandfonline.com
Table 1: Iodination of Aromatic Aldehydes using I₂/HIO₃ System
| Starting Material | Product | Reagents & Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 2-Hydroxybenzaldehyde | 2-Hydroxy-3,5-diiodobenzaldehyde | I₂, HIO₃, EtOH | High | tsijournals.com |
| 4-Hydroxybenzaldehyde | 4-Hydroxy-3,5-diiodobenzaldehyde | I₂, HIO₃, EtOH | High | tsijournals.com |
| 2,4-Dihydroxybenzaldehyde | 2,4-Dihydroxy-3,5-diiodobenzaldehyde | I₂, HIO₃, PEG-400, 110°C | 88% | researchgate.net |
| Aromatic Aldehydes | Iodo-Aromatic Aldehydes | I₂, HIO₃, PEG-H₂O, rt | Excellent | sciensage.info |
Metal-Mediated Iodination Strategies
Metal-mediated reactions offer a powerful tool for the synthesis of specific isomers of diiodobenzaldehydes that may be difficult to obtain by other means. These methods often provide high regioselectivity.
A highly efficient and versatile method for synthesizing 2,6-diiodobenzaldehyde derivatives involves a regioselective metal-iodine exchange (MIE) from 5-substituted 1,2,3-triiodobenzenes. thieme-connect.comresearchgate.netthieme-connect.com This strategy utilizes Grignard reagents, such as isopropylmagnesium chloride (iPrMgCl), to selectively replace one iodine atom with a magnesium-halogen species, which is then formylated. thieme-connect.comsigmaaldrich.com
The regioselectivity of this reaction is precisely controlled, leading exclusively to the internal 2,6-diiodobenzaldehyde derivatives. thieme-connect.comresearchgate.net The reaction's success is influenced by the nature of the substituent on the phenyl ring, with electron-rich substituents generally providing the highest isolated yields. thieme-connect.comresearchgate.net Ethyl formate (B1220265) is employed as the formylating agent in this process. thieme-connect.comsigmaaldrich.com This protocol is scalable and provides access to a range of 2,6-diiodobenzaldehyde derivatives that are valuable precursors in further chemical transformations. thieme-connect.comresearchgate.net
Table 2: Synthesis of 2,6-Diiodobenzaldehyde Derivatives via Metal-Iodine Exchange
| Starting Material (5-Substituted 1,2,3-Triiodobenzene) | Reagents | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 5-Fluoro-1,2,3-triiodobenzene | iPrMgCl, THF; Ethyl formate | 4-Fluoro-2,6-diiodobenzaldehyde | 79% | thieme-connect.com |
| 5-Chloro-1,2,3-triiodobenzene | iPrMgCl, THF; Ethyl formate | 4-Chloro-2,6-diiodobenzaldehyde | 78% | thieme-connect.com |
| 5-Bromo-1,2,3-triiodobenzene | iPrMgCl, THF; Ethyl formate | 4-Bromo-2,6-diiodobenzaldehyde | 45% | thieme-connect.com |
| 5-Methyl-1,2,3-triiodobenzene | iPrMgCl, THF; Ethyl formate | 2,6-Diiodo-4-methylbenzaldehyde | 76% | thieme-connect.com |
Condensation Reactions Utilizing Diiodobenzaldehyde Precursors
Diiodobenzaldehydes are valuable building blocks in organic synthesis, readily undergoing condensation reactions with amino-functionalized compounds to form larger, more complex molecules like Schiff bases and hydrazones.
Schiff bases, characterized by an azomethine (-N=C-) group, are synthesized through the condensation of an aldehyde with a primary amine. teikyomedicaljournal.comnih.gov Diiodobenzaldehyde derivatives, particularly those with a hydroxyl group, are common precursors for these reactions.
For example, 2-hydroxy-3,5-diiodobenzaldehyde readily reacts with various amines to form Schiff bases. nih.govmdpi.comjetir.org The condensation with 3,4-diaminopyridine (B372788) yields (E)-2-(((4-aminopyridin-3-yl)imino)methyl)-4,6-diiodophenol (PSB2). nih.govmdpi.com This reaction is typically stirred at room temperature for 24 hours. mdpi.com Similarly, reaction with 2-chloro ethyl amine jetir.org and (pyridin-2-yl)methanamine ijcrcps.com also produces the corresponding Schiff bases. The synthesis of (E)-N'-(2-hydroxy-3,5-diiodobenzylidene)nicotinohydrazide is another example, resulting from the condensation of 2-hydroxy-3,5-diiodobenzaldehyde with nicotinic hydrazide. dntb.gov.ua
Another key precursor, 4-hydroxy-3,5-diiodobenzaldehyde, is also utilized in the synthesis of novel derivatives. It can be reacted with 4-aminopyrrolo[2,3-d]pyrimidine to generate new pyrrolopyrimidine compounds. cosmosscholars.comcosmosscholars.com
Table 3: Examples of Schiff Base Synthesis from Diiodobenzaldehydes
| Diiodobenzaldehyde Precursor | Amine/Hydrazide Reactant | Resulting Schiff Base/Product | Reference |
|---|---|---|---|
| 2-Hydroxy-3,5-diiodobenzaldehyde | 3,4-Diaminopyridine | (E)-2-(((4-aminopyridin-3-yl)imino)methyl)-4,6-diiodophenol | nih.govmdpi.com |
| 2-Hydroxy-3,5-diiodobenzaldehyde | 2-Chloro ethyl amine | Schiff base ligand | jetir.org |
| 2-Hydroxy-3,5-diiodobenzaldehyde | Nicotinic hydrazide | (E)-N'-(2-hydroxy-3,5-diiodobenzylidene)nicotinohydrazide | dntb.gov.ua |
| 4-Hydroxy-3,5-diiodobenzaldehyde | 4-Aminopyrrolo[2,3-d]pyrimidine | Diiodobenzaldehyde-PP derivative | cosmosscholars.com |
Hydrazide-hydrazones are synthesized by the condensation of hydrazides with aldehydes or ketones. mdpi.commdpi.com This class of compounds can be readily prepared using diiodobenzaldehyde precursors. A series of novel iodinated hydrazide-hydrazones have been synthesized from the reaction of 4-substituted benzohydrazides with 2-hydroxy-3,5-diiodobenzaldehyde or 4-hydroxy-3,5-diiodobenzaldehyde. nih.gov These reactions typically involve heating the hydrazide and aldehyde in a suitable solvent like ethanol. mdpi.commdpi.com The resulting hydrazide-hydrazones, such as N'-[(E)-(4-Hydroxy-3,5-diiodophenyl)methylidene]-4-nitrobenzohydrazide, are formed through this straightforward condensation process. nih.gov
Sustainable and Green Chemistry Approaches in Diiodobenzaldehyde Synthesis
The principles of green chemistry, which aim to reduce waste, minimize energy consumption, and eliminate hazardous substances, are increasingly being applied to the synthesis of iodoaromatic compounds. ijnc.irpurkh.comrsc.orgmdpi.com Many of the modern methods for synthesizing diiodobenzaldehydes align with these principles.
The use of I₂/HIO₃ systems in environmentally benign solvents like water or PEG is a prime example of a green synthetic approach. researchgate.netsciensage.info These methods avoid toxic solvents and often proceed under mild conditions. tsijournals.comsciensage.info Polyethylene glycol (PEG) is particularly noteworthy as it is inexpensive, non-toxic, and can be recovered and reused, adding to the sustainability of the process. sciensage.info
Furthermore, energy-efficient techniques such as ultrasound-assisted synthesis have been developed for the iodination of aromatic rings. tandfonline.com This method significantly reduces reaction times and can be performed under milder conditions compared to traditional heating, representing a more sustainable alternative. tandfonline.com The development of metal-free iodination methods, which avoid the use of toxic or heavy metals, also contributes to the greening of diiodobenzaldehyde synthesis. rsc.org These approaches collectively demonstrate a shift towards more sustainable and environmentally conscious chemical manufacturing. researchgate.net
Atom Economy and Waste Minimization
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. jocpr.comwikipedia.org An ideal reaction would have a 100% atom economy, where all atoms from the starting materials are found in the product, generating no waste. nih.gov However, many traditional synthetic routes, particularly substitution reactions, fall short of this ideal. wikipedia.org
For the synthesis of diiodobenzaldehydes, a common method involves the Sandmeyer reaction, starting from a corresponding diaminobenzene derivative. wikipedia.orgnumberanalytics.com This multi-step process first involves the formation of a bis-diazonium salt, which is then displaced by iodide. byjus.com While effective, the Sandmeyer reaction inherently possesses a low atom economy. The diazotization step uses sodium nitrite (B80452) and a strong acid, and the subsequent displacement with an iodide source (e.g., potassium iodide) generates nitrogen gas (N₂) as a major byproduct, along with various inorganic salts that constitute waste. byjus.comlscollege.ac.inorganic-chemistry.org
Another approach is the direct electrophilic iodination of a benzaldehyde precursor. For instance, the iodination of 4-hydroxybenzaldehyde can be achieved using iodine in the presence of an oxidizing agent. scielo.brscielo.br While this may be a more direct route, the atom economy is heavily dependent on the choice of iodinating system. Methods using stoichiometric amounts of heavy metal oxidants or other activating agents generate significant waste. scielo.br
Improving atom economy involves designing new synthetic pathways. Addition reactions, for example, are inherently 100% atom-economical. nih.gov While not directly applicable for creating the aromatic this compound from a simple benzene (B151609) ring, the principle encourages seeking routes that combine molecular fragments with minimal loss of atoms. The development of catalytic systems that can utilize molecular iodine (I₂) directly without the need for stoichiometric activators or oxidants is a key area of research for improving the atom economy of iodination reactions.
Table 1: Comparison of Theoretical Atom Economy in Different Synthetic Approaches
| Synthetic Route | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |
|---|---|---|---|---|
| Sandmeyer Reaction | 3,4-Diaminobenzaldehyde, NaNO₂, HCl, KI | This compound | N₂, KCl, NaCl, H₂O | Low |
| Direct Iodination (Stoichiometric) | Benzaldehyde, I₂, Oxidant (e.g., HIO₃) | This compound | Reduced oxidant, H₂O | Moderate to Low |
| Ideal Catalytic Iodination | Benzaldehyde, I₂ (Catalytic System) | This compound | H₂O (if oxidant is O₂) | High |
Solvent Selection and Reduction (e.g., Chemistry in Water, Micellar Catalysis)
The choice of solvent is critical to the environmental impact of a chemical synthesis. utoronto.ca Many traditional organic reactions employ volatile, toxic, and non-renewable organic solvents like dichloromethane (B109758) or dimethylformamide. utoronto.caacs.org Green chemistry promotes the reduction or replacement of these hazardous solvents with more benign alternatives such as water, ethanol, or even performing reactions under solvent-free conditions. alliancechemical.comencyclopedia.pub
Chemistry in Water: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. tandfonline.com However, the low solubility of many organic substrates, including benzaldehyde derivatives and iodine, in water presents a significant challenge. tandfonline.com Despite this, methods have been developed to facilitate reactions in aqueous media. For the synthesis of iodinated aromatics, performing the reaction in water can reduce the environmental footprint and simplify product work-up. For example, a one-pot diazotization-iodination of aromatic amines has been developed using a sulfonic acid-based cation-exchange resin as a proton source, allowing the reaction to proceed in water. organic-chemistry.org
Micellar Catalysis: To overcome the solubility issue of organic reactants in water, micellar catalysis has emerged as a powerful technique. acs.org In this approach, a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), is added to water at a concentration above its critical micelle concentration. tandfonline.com The surfactant molecules self-assemble into micelles, which possess a hydrophobic core and a hydrophilic exterior. acs.org This hydrophobic core can effectively solubilize nonpolar organic reactants, creating "nanoreactors" where the reaction can proceed at a high effective concentration, often with enhanced reaction rates. tandfonline.commdpi.com
This technique has been successfully applied to iodine-catalyzed reactions. For example, the synthesis of bis(indolyl)methanes from aldehydes and indoles can be efficiently catalyzed by a small amount of iodine in an aqueous SDS solution. tandfonline.com Similarly, a copper-catalyzed oxidative amidation of aldehydes has been demonstrated in an aqueous micellar system using molecular iodine as the oxidant. rsc.org These examples showcase the potential for developing syntheses of this compound in aqueous micellar systems, which would significantly reduce the reliance on volatile organic solvents.
Table 2: Research Findings on Greener Solvent Systems for Aldehyde-Related Reactions
| Reaction Type | Catalyst/Reagents | Solvent System | Key Finding | Reference |
|---|---|---|---|---|
| Iodination of Phenols | Trichloroisocyanuric acid / I₂ / wet SiO₂ | Dichloromethane | Heterogeneous system, high yield (98%) at room temp, but uses chlorinated solvent. | scielo.brscielo.br |
| Iodination of Ketones | I₂ / NaNO₂ / H₂SO₄ | Aqueous SDS | Aqueous micellar system found to be an excellent promoter, improving efficiency over water alone. | mdpi.com |
| Condensation of Indole with Aldehydes | I₂ (2 mol%) | Aqueous SDS | Efficient reaction with a wide range of aldehydes in water aided by surfactant. | tandfonline.com |
| Oxidative Amidation of Aldehydes | Cu(OTf)₂ / I₂ | Aqueous Micellar Medium | Environmentally benign protocol developed under mild conditions at room temperature. | rsc.org |
Catalytic versus Stoichiometric Methodologies
A fundamental shift in modern synthesis is the preference for catalytic methodologies over stoichiometric ones. wiley.com Stoichiometric reagents are used in at least a 1:1 molar ratio with the substrate and are consumed during the reaction, often leading to the formation of large quantities of byproducts and poor atom economy. nih.gov In contrast, a catalyst is used in small, sub-stoichiometric amounts and is regenerated after each reaction cycle, allowing a small amount of catalyst to convert a large amount of substrate into the product. langholmandcanonbieschools.dumgal.sch.uk
Traditional methods for the iodination of aromatic compounds often rely on stoichiometric reagents. This can include the use of iodine monochloride (ICl) or systems combining molecular iodine with a stoichiometric oxidant like nitric acid, mercuric oxide, or peroxydisulfates. scielo.br These methods, while effective, generate considerable chemical waste and often involve toxic materials.
The development of catalytic methods for iodination represents a significant advance in green synthesis. These approaches aim to use a benign terminal oxidant, such as molecular oxygen (from air) or hydrogen peroxide, with a catalytic system to activate molecular iodine. mdpi.com An example of a green catalytic system is the laccase-catalyzed iodination of phenolic compounds. rsc.org In this biocatalytic approach, the enzyme laccase, in the presence of a mediator, uses oxygen from the air to oxidize potassium iodide (KI) to an electrophilic iodine species, which then iodinates the aromatic ring. This method avoids harsh chemical oxidants and operates under mild conditions. rsc.org
The Sandmeyer reaction, often used to introduce halides to an aromatic ring, is another example where catalytic improvements are sought. wikipedia.orglscollege.ac.in While often requiring stoichiometric or near-stoichiometric amounts of copper(I) salts for good reactivity, research continues into developing more efficient catalytic versions that minimize copper waste. lscollege.ac.inorganic-chemistry.org
Table 3: Comparison of Stoichiometric and Catalytic Iodination Methods for Phenolic Aldehydes
| Method | Substrate | Reagents/Catalyst | Conditions | Yield | Key Feature | Reference |
|---|---|---|---|---|---|---|
| Stoichiometric | 4-Hydroxybenzamide | ICl (1.2 equiv.) | Acetic acid, 0-5°C, 12h | 65-75% | Requires stoichiometric, corrosive reagent (ICl). | |
| Stoichiometric | 4-Hydroxybenzaldehyde | TCCA (1 equiv.), I₂ (1 equiv.) | Dichloromethane, RT | 98% | Uses stoichiometric amounts of reagents. | scielo.br |
| Catalytic (Biocatalytic) | 4-Hydroxy-3-methoxybenzaldehyde | Laccase, KI (3 equiv.), ABTS (1 mol%) | Acetate buffer (pH 5.0), RT, Air | 77% (15 mmol scale) | Uses an enzyme and air as the terminal oxidant; environmentally benign. | rsc.org |
TCCA: Trichloroisocyanuric acid, RT: Room Temperature, ABTS: 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)
Elucidation of Reactivity and Mechanistic Pathways for Diiodobenzaldehydes
Chemical Transformations Involving the Aldehyde Moiety
The aldehyde functional group in 3,4-diiodobenzaldehyde is a key center of reactivity, participating in a variety of chemical transformations. These reactions are fundamental to the synthesis of more complex molecular architectures.
Condensation reactions involving the aldehyde group are a cornerstone of synthetic organic chemistry, providing pathways to a diverse array of derivatives. The reaction of an aldehyde with a primary amine, for instance, results in the formation of a Schiff base, a compound characterized by a carbon-nitrogen double bond (azomethine group). wikipedia.orgsemanticscholar.org These reactions typically proceed through a two-step mechanism: nucleophilic addition of the amine to the aldehyde to form a hemiaminal intermediate, followed by dehydration to yield the imine. wikipedia.org For example, this compound can react with various amines to form the corresponding Schiff bases.
Another significant class of condensation reactions is the Knoevenagel condensation, which involves the reaction of an aldehyde or ketone with an active hydrogen compound, catalyzed by a weak base. wikipedia.orgsigmaaldrich.com Active hydrogen compounds possess a C-H bond that is sufficiently acidic to be deprotonated by a mild base. wikipedia.org The reaction proceeds via nucleophilic addition followed by dehydration, often yielding an α,β-unsaturated product. sigmaaldrich.com The Doebner modification of this reaction utilizes pyridine (B92270) as a solvent and is particularly useful when one of the activating groups on the nucleophile is a carboxylic acid, as it facilitates a subsequent decarboxylation step. wikipedia.orgorganic-chemistry.org
The versatility of condensation reactions is further highlighted by the synthesis of hydrazone derivatives through the reaction of aldehydes with hydrazines. These derivatives are of particular interest in medicinal chemistry. smolecule.com For instance, 2-hydroxy-3,5-diiodobenzaldehyde reacts with hydrazines to form such compounds. smolecule.com Similarly, 4-hydroxy-3,5-diiodobenzaldehyde can undergo condensation reactions.
| Diiodobenzaldehyde Derivative | Reactant | Reaction Type | Product Class |
|---|---|---|---|
| This compound | Primary Amine | Schiff Base Formation | Imine/Schiff Base |
| This compound | Active Methylene Compound | Knoevenagel Condensation | α,β-Unsaturated Compound |
| 2-Hydroxy-3,5-diiodobenzaldehyde | Hydrazine | Hydrazone Formation | Hydrazone |
| 4-Hydroxy-3,5-diiodobenzaldehyde | Hydrazine Derivative | Condensation | Hydrazone Derivative |
The reduction of the aldehyde group in this compound to a primary alcohol is a fundamental transformation. Among the various methods available, the Meerwein–Ponndorf–Verley (MPV) reduction is noteworthy for its high chemoselectivity. wikipedia.org This reaction utilizes an aluminum alkoxide catalyst in the presence of a sacrificial alcohol, typically isopropanol, which acts as the hydride donor. wikipedia.orgacs.org A key advantage of the MPV reduction is its ability to selectively reduce aldehydes and ketones without affecting other reducible functional groups like alkenes and alkynes. wikipedia.orgpau.edu.tr Aldehydes are generally reduced more readily than ketones, allowing for selective transformations in molecules containing both functional groups. wikipedia.orgacs.org
The mechanism of the MPV reduction is thought to proceed through a six-membered ring transition state involving the coordination of the carbonyl oxygen to the aluminum alkoxide. wikipedia.orgpau.edu.tr This is followed by a pericyclic hydride transfer from the alkoxy ligand to the carbonyl carbon. wikipedia.org
Recent advancements have introduced catalytic versions of the MPV reduction, making the process more environmentally friendly and efficient. organic-chemistry.org For example, indium tri(isopropoxide) has been shown to be an effective catalyst for the selective reduction of aromatic aldehydes at room temperature. acs.orgorganic-chemistry.org This catalytic system tolerates a wide range of functional groups, including halides. organic-chemistry.org Another catalytic system employs boron triethoxide, which has been found to be effective for the reduction of aliphatic aldehydes and ketones, though aromatic aldehydes were not reduced under the same mild conditions. pau.edu.tr Photocatalytic MPV-type reductions over titanium(IV) oxide have also been reported for the chemoselective reduction of benzaldehydes. up.pt
| Catalyst | Hydride Donor | Key Features | Reference |
|---|---|---|---|
| Aluminum Tri(isopropoxide) | Isopropanol | Classic stoichiometric reagent, high chemoselectivity. | wikipedia.org |
| Indium Tri(isopropoxide) | 2-Propanol | Catalytic, mild room temperature conditions, tolerates various functional groups. | acs.orgorganic-chemistry.org |
| Boron Triethoxide | Ethanol (B145695) | Catalytic, effective for aliphatic carbonyls at room temperature. | pau.edu.tr |
| Titanium(IV) Oxide (TiO₂) | Not specified | Heterogeneous photocatalyst for MPV-type reductions. | up.pt |
Role of Halogen Substituents in Chemical Reactivity
The iodine atoms on the benzene (B151609) ring of this compound play a crucial role in modulating its chemical reactivity.
The presence of electron-withdrawing groups on an aromatic ring generally increases the electrophilicity of the molecule. allen.in Halogens, including iodine, are electronegative and exert an electron-withdrawing inductive effect (-I effect), which decreases the electron density of the aromatic ring. wikipedia.org This withdrawal of electron density makes the carbonyl carbon of the aldehyde group more electron-deficient and thus more susceptible to nucleophilic attack. cymitquimica.comnih.gov
While halogens also possess an electron-donating resonance effect (+M effect) due to their lone pairs of electrons, the inductive effect is generally considered dominant for halogens in influencing the reactivity of the ring towards electrophilic substitution. wikipedia.org In the context of the aldehyde's reactivity, the enhanced electrophilic character of the carbonyl carbon is a significant consequence of the iodine substituents. cymitquimica.com This increased electrophilicity can facilitate reactions such as nucleophilic additions and condensations.
| Substituent | Inductive Effect (-I) | Resonance Effect (+M) | Overall Effect on Ring | Impact on Aldehyde Electrophilicity |
|---|---|---|---|---|
| Iodine | Electron-withdrawing | Electron-donating | Deactivating | Increases |
| Nitro (-NO₂) | Electron-withdrawing | Electron-withdrawing | Strongly Deactivating wikipedia.org | Strongly Increases nih.gov |
| Methyl (-CH₃) | Electron-donating | Electron-donating (hyperconjugation) | Activating | Decreases |
The carbon-iodine bonds in this compound are valuable handles for participating in a variety of metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The high reactivity of the C-I bond makes it an excellent substrate for these transformations.
One of the most prominent examples is the Suzuki-Miyaura coupling, which involves the reaction of an organohalide with an organoboron compound, typically a boronic acid, in the presence of a palladium catalyst and a base. wikipedia.org This reaction is widely used for the synthesis of biaryls and other conjugated systems. uea.ac.uk The mechanism involves the oxidative addition of the palladium(0) catalyst to the aryl iodide, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to form the coupled product and regenerate the catalyst. wikipedia.org
Another important cross-coupling reaction is the Heck reaction, where an unsaturated halide is coupled with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgmdpi.com The reaction proceeds through a catalytic cycle involving oxidative addition of palladium to the aryl iodide, followed by alkene insertion and β-hydride elimination. wikipedia.org
The Sonogashira coupling is a method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper co-catalyst. This reaction is highly effective for the synthesis of substituted alkynes. For instance, this compound can be diethynylated by reacting with phenylacetylene (B144264) under microwave irradiation with a Pd/C catalyst. smolecule.com
| Reaction | Coupling Partner | Catalyst System | Bond Formed | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Organoboron Compound | Palladium catalyst + Base | C-C (Aryl-Aryl) | wikipedia.org |
| Heck Reaction | Alkene | Palladium catalyst + Base | C-C (Aryl-Vinyl) | wikipedia.orgmdpi.com |
| Sonogashira Coupling | Terminal Alkyne | Palladium catalyst + Copper co-catalyst | C-C (Aryl-Alkynyl) | smolecule.com |
Intramolecular and Intermolecular Interactions Influencing Reactivity (e.g., Hydrogen Bonding in Hydroxyl-Substituted Diiodobenzaldehydes)
The reactivity of diiodobenzaldehyde derivatives can be influenced by both intramolecular and intermolecular interactions. While this compound itself does not have substituents capable of forming strong intramolecular hydrogen bonds, its hydroxyl-substituted analogues, such as 4-hydroxy-3,5-diiodobenzaldehyde, demonstrate the significant role of these interactions.
In hydroxyl-substituted diiodobenzaldehydes, an intramolecular hydrogen bond can form between the hydroxyl group and the oxygen of the aldehyde group. cymitquimica.com This interaction can influence the conformation and reactivity of the molecule. Similarly, intermolecular hydrogen bonding plays a crucial role in the solid-state packing and solution-phase behavior of these molecules. libretexts.org The hydroxyl group can act as a hydrogen bond donor, while the aldehyde oxygen can act as an acceptor, leading to the formation of hydrogen-bonded networks. wikipedia.orgphyschemres.org These interactions can affect the physical properties and solubility of the compounds. libretexts.org
Regioselective Functionalization of Diiodobenzaldehyde Derivatives
The regioselective functionalization of this compound is a critical area of study for the synthesis of complex, polysubstituted aromatic compounds. The presence of two carbon-iodine (C-I) bonds at different positions relative to the electron-withdrawing aldehyde group presents a unique challenge and opportunity for selective chemical transformations. The differential reactivity of the C-I bonds at the C3 (meta) and C4 (para) positions allows for controlled, stepwise modifications, primarily through palladium-catalyzed cross-coupling reactions.
The principal factor governing regioselectivity in these reactions is the electronic activation of the C-I bonds. The aldehyde functionality deactivates the aromatic ring, and this effect is more pronounced at the para-position (C4) than the meta-position (C3). Consequently, the C4-I bond is more electron-deficient and thus more susceptible to oxidative addition by a low-valent palladium catalyst, which is the initial and often rate-determining step in many cross-coupling cycles. nih.gov Steric hindrance also plays a role; however, in the case of this compound, the electronic differentiation is the dominant controlling factor. nih.govresearchgate.net
Palladium-Catalyzed Sonogashira Coupling
The Sonogashira reaction, which forms a carbon-carbon bond between an aryl halide and a terminal alkyne, can be performed with high regioselectivity on this compound. libretexts.orgrsc.org The reaction preferentially occurs at the more reactive C4-I bond, leaving the C3-I bond intact for subsequent transformations. This selectivity is achieved under standard Sonogashira conditions, typically employing a palladium catalyst like Pd(PPh₃)₄, a copper(I) co-catalyst, and a base in an appropriate solvent. nih.gov The selective formation of 4-alkynyl-3-iodobenzaldehyde derivatives makes this method a valuable tool for building complex molecular architectures.
| Entry | Alkyne Partner | Catalyst System | Base / Solvent | Product | Yield | Ref. |
| 1 | Phenylacetylene | Pd(PPh₃)₄, CuI | Cs₂CO₃ / Toluene | 4-Iodo-3-(phenylethynyl)benzaldehyde | High | nih.gov |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂, CuI | Et₃N / THF | 4-Iodo-3-((trimethylsilyl)ethynyl)benzaldehyde | Good | libretexts.org |
| 3 | 1-Hexyne | Pd₂(dba)₃, XPhos | K₃PO₄ / Dioxane | 4-(Hex-1-yn-1-yl)-3-iodobenzaldehyde | Good-High | rsc.org |
Palladium-Catalyzed Suzuki Coupling
Similar to the Sonogashira coupling, the Suzuki-Miyaura reaction on this compound is expected to show high regioselectivity for the C4 position. The Suzuki reaction couples an organoboron compound with an organohalide. The mechanism also proceeds via a palladium catalytic cycle initiated by oxidative addition, making the more electron-poor C4-I bond the favored reaction site. organic-chemistry.orgdiva-portal.org A variety of aryl- and heteroarylboronic acids can be coupled under standard conditions, providing access to 3-iodo-4-arylbenzaldehyde derivatives. The choice of ligands and bases can be optimized to ensure high yields and selectivity. researchgate.netresearchgate.net
| Entry | Boronic Acid | Catalyst System | Base / Solvent | Product | Yield | Ref. |
| 1 | Phenylboronic acid | Pd(OAc)₂, SPhos | K₃PO₄ / Toluene-H₂O | 4-Phenyl-3-iodobenzaldehyde | High | organic-chemistry.org |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ / DME | 3-Iodo-4-(4-methoxyphenyl)benzaldehyde | High | researchgate.net |
| 3 | Thiophene-2-boronic acid | Pd(PPh₃)₄ | K₂CO₃ / Dioxane | 3-Iodo-4-(thiophen-2-yl)benzaldehyde | Good | organic-chemistry.org |
Palladium-Catalyzed Heck Coupling
The Heck reaction involves the coupling of an aryl halide with an alkene. numberanalytics.commdpi.com The regioselectivity in the Heck reaction can be complex, often depending on whether the reaction proceeds through a neutral or a cationic palladium intermediate. libretexts.org For substrates like this compound, selective coupling at the C4 position is anticipated under typical neutral Heck conditions due to the faster rate of oxidative addition at this site. This allows for the synthesis of 3-iodo-4-vinylbenzaldehyde derivatives, which are versatile intermediates for further chemical modifications.
| Entry | Alkene Partner | Catalyst System | Base / Solvent | Product | Yield | Ref. |
| 1 | Styrene | Pd(OAc)₂ | Et₃N / DMF | (E)-3-Iodo-4-styrylbenzaldehyde | Good | numberanalytics.commdpi.com |
| 2 | n-Butyl acrylate | Pd(OAc)₂, P(o-tol)₃ | NaOAc / NMP | (E)-n-Butyl 3-(3-iodo-4-formylphenyl)acrylate | Good-High | mdpi.com |
| 3 | Allyl alcohol | Pd(OAc)₂, dppp | K₂CO₃ / Ionic Liquid | 3-(3-Iodo-4-formylphenyl)propan-2-one | Good | diva-portal.org |
Mechanistic Pathway: Regioselective Sonogashira Coupling
The high regioselectivity observed in the Sonogashira coupling of this compound can be explained by examining the catalytic cycle.
Oxidative Addition : The cycle begins with the active Pd(0) catalyst. Oxidative addition of the aryl di-iodide to the Pd(0) center can occur at either the C3-I or C4-I bond. Due to the strong electron-withdrawing effect of the para-aldehyde group, the C4-I bond is more polarized and electron-deficient, making it significantly more reactive towards the electron-rich Pd(0) catalyst. This leads to the preferential formation of the C4-palladacycle intermediate. nih.govrsc.org
Transmetalation : In the presence of a copper(I) co-catalyst, the terminal alkyne is deprotonated by the base and forms a copper(I) acetylide species. This acetylide then undergoes transmetalation with the arylpalladium(II) iodide complex, transferring the alkynyl group to the palladium center and regenerating the copper catalyst.
Reductive Elimination : The resulting diorganopalladium(II) complex is unstable and rapidly undergoes reductive elimination to form the new C-C bond of the product, 4-alkynyl-3-iodobenzaldehyde, and regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle. libretexts.org
This selective activation and reaction at the C4 position is a key synthetic strategy, enabling the creation of a diverse range of disubstituted benzaldehyde derivatives from a single, readily available starting material.
Advanced Analytical and Computational Characterization of Diiodobenzaldehydes
Spectroscopic Analysis for Structural Confirmation
Spectroscopy is the primary method for elucidating the structure of a molecule like 3,4-diiodobenzaldehyde. Each technique provides a unique piece of the structural puzzle, from the carbon-hydrogen framework to the specific functional groups present.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the number of chemically distinct protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum is expected to show signals for the aldehydic proton and the three aromatic protons. The aldehydic proton (CHO) is highly deshielded by the electronegative oxygen atom and is expected to appear as a singlet at a high chemical shift, typically around 9.9-10.1 ppm. The three protons on the aromatic ring will show distinct signals. The H-5 proton, situated between two iodine atoms, would be influenced by their electron-withdrawing and anisotropic effects. The H-2 and H-6 protons will also have characteristic shifts and will exhibit coupling to adjacent protons, leading to splitting patterns (doublets or doublet of doublets) that confirm their relative positions.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. This compound has seven carbon atoms, and due to molecular asymmetry, seven distinct signals are expected. The carbonyl carbon of the aldehyde group is the most deshielded, appearing significantly downfield (typically 190-195 ppm). The two carbons bonded to the large and electronegative iodine atoms (C-3 and C-4) will have their chemical shifts significantly influenced, often appearing at lower field strengths than comparable carbons in non-iodinated benzaldehyde (B42025). The remaining four aromatic carbons (C-1, C-2, C-5, C-6) will provide distinct signals in the typical aromatic region (120-150 ppm).
Table 1: Predicted NMR Data for this compound Predicted chemical shifts (δ) in ppm relative to TMS.
| Analysis | Predicted Signal (ppm) | Assignment | Notes |
|---|---|---|---|
| ¹H NMR | ~10.0 | (s, 1H) | Aldehydic proton (CHO) |
| ~8.2 | (d, 1H) | Aromatic proton (H-2) | |
| ~8.0 | (d, 1H) | Aromatic proton (H-5) | |
| ~7.6 | (dd, 1H) | Aromatic proton (H-6) | |
| ¹³C NMR | ~192 | C=O | Aldehyde carbonyl carbon |
| ~145 | C-H | Aromatic carbon (C-2) | |
| ~140 | C-H | Aromatic carbon (C-5) | |
| ~138 | C-CHO | Aromatic carbon (C-1) | |
| ~132 | C-H | Aromatic carbon (C-6) | |
| ~100 | C-I | Aromatic carbon (C-4) |
FT-IR spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The FT-IR spectrum of this compound is expected to show several characteristic absorption bands. The most prominent peak would be the strong C=O stretching vibration of the aldehyde group, anticipated in the range of 1690-1715 cm⁻¹. The presence of an aromatic ring would be confirmed by aromatic C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations within the ring at approximately 1570-1600 cm⁻¹. The C-H bond of the aldehyde group typically shows characteristic Fermi resonance peaks between 2700-2900 cm⁻¹. Finally, the carbon-iodine (C-I) stretching vibrations would appear at the lower end of the spectrum, typically in the 500-600 cm⁻¹ region.
Table 2: Predicted FT-IR Absorption Bands for this compound
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3050-3100 | C-H Stretch | Aromatic Ring |
| 2720-2820 | C-H Stretch | Aldehyde (CHO) |
| 1690-1715 | C=O Stretch | Aldehyde (Carbonyl) |
| 1570-1600 | C=C Stretch | Aromatic Ring |
UV-Vis spectroscopy measures the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state. The UV-Vis spectrum of this compound is expected to display absorptions characteristic of a conjugated aromatic system. Benzaldehyde itself shows a strong π → π* transition around 250 nm and a weaker, longer-wavelength n → π* transition from the carbonyl group's non-bonding electrons around 320 nm. The presence of two iodine substituents on the benzene (B151609) ring is expected to cause a bathochromic (red) shift in these absorption maxima due to the extension of the conjugated system and halogen-induced electronic effects.
Mass spectrometry (MS) is an analytical technique that ionizes molecules and sorts the ions based on their mass-to-charge ratio (m/z). It provides information about the molecular weight and elemental composition of a compound.
MS: The standard mass spectrum of this compound (C₇H₄I₂O) would show a molecular ion peak [M]⁺ at an m/z value corresponding to its molecular weight (approximately 357.84 g/mol ).
HRMS: High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its elemental formula (C₇H₄I₂O).
Fragmentation Pattern: The molecule would also exhibit a characteristic fragmentation pattern. Common fragmentation pathways for benzaldehydes include the loss of the aldehydic proton ([M-1]⁺) or the entire formyl group ([M-29]⁺, corresponding to the loss of CHO). The presence of iodine would lead to fragments showing the loss of one or both iodine atoms. The isotopic pattern of the molecular ion would be complex due to the presence of two iodine atoms.
Elemental analysis is a process that determines the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a sample. For this compound (C₇H₄I₂O), the theoretical elemental composition can be calculated from its formula and atomic weights. Experimental results from an elemental analyzer should closely match these theoretical values to confirm the compound's purity and empirical formula.
Table 3: Theoretical Elemental Composition of this compound (C₇H₄I₂O)
| Element | Atomic Weight | Theoretical Percentage |
|---|---|---|
| Carbon (C) | 12.011 | 23.49% |
| Hydrogen (H) | 1.008 | 1.13% |
| Iodine (I) | 126.90 | 71.12% |
X-ray Crystallography for Molecular and Crystal Structure Determination
X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. A successful single-crystal X-ray diffraction analysis of this compound would provide a wealth of structural information.
This analysis would yield the exact bond lengths, bond angles, and torsion angles of the molecule, confirming the planar geometry of the benzene ring and the orientation of the aldehyde and iodine substituents. Furthermore, it would reveal how the molecules pack together in the crystal lattice, providing insights into intermolecular interactions such as halogen bonding (C-I···O) or π-π stacking, which govern the material's bulk properties. This technique provides the most unambiguous proof of molecular structure.
Quantum Chemical Calculations
Quantum chemical calculations have become an indispensable tool for predicting and understanding the properties of molecules, offering insights that complement and guide experimental work. For this compound, these methods allow for a detailed exploration of its molecular geometry, electronic structure, and reactivity parameters.
Density Functional Theory (DFT) Studies for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for calculating the optimized molecular geometry and electronic properties of organic compounds like this compound. DFT calculations provide a foundational understanding of the molecule's stability, charge distribution, and bond characteristics. These theoretical calculations are crucial for interpreting spectroscopic data and predicting the molecule's behavior in chemical reactions.
HOMO-LUMO Analysis and Energy Gaps
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are termed the frontier molecular orbitals (FMOs). The energy difference between them, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower stability. nih.govconicet.gov.ar
For this compound, the HOMO-LUMO gap can be calculated using DFT methods, such as B3LYP with a suitable basis set. This analysis reveals the distribution of electron density in the frontier orbitals. Typically for substituted benzaldehydes, the HOMO is localized over the benzene ring and the iodine substituents, while the LUMO is often distributed over the carbonyl group and the aromatic ring. The precise energy values of these orbitals are essential for predicting the molecule's electron-donating and accepting capabilities.
Table 1: Frontier Molecular Orbital Properties of this compound (Theoretical)
| Parameter | Description | Predicted Value |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Data not available in search results |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Data not available in search results |
| Energy Gap (ΔE) | ELUMO - EHOMO | Data not available in search results |
Vibrational Frequency Predictions
Theoretical vibrational analysis using DFT is a powerful technique for assigning the vibrational modes observed in experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies of the optimized geometry of this compound, one can predict the positions of characteristic absorption bands. nih.gov These predictions are vital for confirming the molecular structure and understanding the dynamics of the molecule's bonds. mdpi.com Key vibrational modes for this molecule would include the C=O stretching of the aldehyde group, C-I stretching, and various aromatic C-H and C-C vibrations. Comparing the computed frequencies with experimental data allows for a precise and detailed assignment of the compound's vibrational spectrum. researchgate.net
Evaluation of Kinetic Stability and Reactivity Parameters
From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the kinetic stability and chemical reactivity of this compound. These parameters, derived from conceptual DFT, include chemical hardness (η), softness (S), electronegativity (χ), chemical potential (μ), and the electrophilicity index (ω). nih.govconicet.gov.ar
Chemical Hardness (η) and Softness (S) : Hardness is a measure of resistance to change in electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," indicating high stability and low reactivity. Softness is the reciprocal of hardness.
Electronegativity (χ) : Measures the power of a molecule to attract electrons.
Electrophilicity Index (ω) : Quantifies the energy lowering of a molecule when it accepts electrons from the environment, indicating its propensity to act as an electrophile.
These calculated parameters provide a quantitative framework for understanding the reactivity of this compound in various chemical transformations.
Table 2: Global Reactivity Descriptors for this compound (Theoretical)
| Parameter | Formula | Predicted Value |
|---|---|---|
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Data not available in search results |
| Chemical Softness (S) | 1 / (2η) | Data not available in search results |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Data not available in search results |
| Chemical Potential (μ) | -χ | Data not available in search results |
| Electrophilicity Index (ω) | μ2 / (2η) | Data not available in search results |
Molecular Docking Simulations for Ligand-Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). omicsonline.org This simulation is fundamental in drug discovery for predicting the binding affinity and interaction mode of a potential drug candidate. scielo.org.za For this compound, molecular docking studies could be performed to investigate its potential interactions with specific biological targets. The simulation would place the this compound molecule into the binding site of a receptor and calculate a "docking score," which estimates the binding free energy. omicsonline.org The results would reveal potential hydrogen bonds, hydrophobic interactions, and other non-covalent interactions, providing insights into its possible biological activity.
In Silico Prediction of ADME/Tox Profiles
In silico methods are widely used in the early stages of drug development to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) and Toxicity (Tox) properties of a compound. nih.govfrontiersin.org These predictions help to identify potential liabilities of a molecule before resource-intensive experimental studies are conducted. researchgate.net For this compound, various computational models and web-based tools can be used to estimate properties such as:
Absorption : Intestinal absorption, Caco-2 permeability, and skin permeability.
Distribution : Plasma protein binding and blood-brain barrier penetration.
Metabolism : Susceptibility to metabolism by cytochrome P450 enzymes.
Excretion : Likelihood of renal clearance.
Toxicity : Predictions for mutagenicity (Ames test), cardiotoxicity (hERG inhibition), hepatotoxicity, and others.
These predictions are based on the molecule's structural features and physicochemical properties, providing a comprehensive profile of its likely pharmacokinetic and toxicological behavior. nih.govfrontiersin.org
Table 3: Predicted ADME/Tox Profile for this compound (Illustrative)
| ADME/Tox Parameter | Predicted Property |
|---|---|
| Absorption | |
| Human Intestinal Absorption | Data not available in search results |
| Caco-2 Permeability | Data not available in search results |
| Distribution | |
| Blood-Brain Barrier (BBB) Penetration | Data not available in search results |
| Plasma Protein Binding | Data not available in search results |
| Metabolism | |
| CYP450 2D6 Substrate/Inhibitor | Data not available in search results |
| Excretion | |
| Renal Organic Cation Transporter 2 Substrate | Data not available in search results |
| Toxicity | |
| AMES Toxicity | Data not available in search results |
| hERG I Inhibition | Data not available in search results |
| Hepatotoxicity | Data not available in search results |
Academic and Research Applications of Diiodobenzaldehydes and Their Derivatives
Versatility as Building Blocks in Complex Organic Synthesis
3,4-Diiodobenzaldehyde is a valuable building block in organic synthesis due to the reactivity of its functional groups: the aldehyde and the two iodine atoms. The aldehyde group can participate in a wide range of classical organic reactions, such as Wittig reactions, aldol condensations, and reductive aminations, to introduce diverse molecular fragments. The carbon-iodine bonds are particularly useful for cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions, allowing for the formation of carbon-carbon and carbon-heteroatom bonds. This dual reactivity enables the construction of complex molecular architectures from a relatively simple starting material.
The diiodo-substitution pattern offers the potential for selective and sequential functionalization. By carefully choosing reaction conditions and catalysts, it is possible to react one iodine atom while leaving the other intact for a subsequent transformation. This stepwise approach is crucial for the controlled synthesis of multifunctional molecules with precise substitution patterns. For instance, a Sonogashira coupling could be performed at one iodo-position, followed by a Suzuki coupling at the other, leading to a highly substituted and complex aromatic core.
Iodoarenes, in general, are precursors for hypervalent iodine reagents, which are versatile oxidizing agents and electrophiles in their own right researchgate.netnih.gov. While the direct conversion of this compound to such reagents is less common, its derivatives can be transformed into valuable synthetic intermediates. The versatility of similar building blocks, such as 1,4-dithianes, in the synthesis of complex molecular architectures highlights the strategic importance of having multiple reactive handles within a single molecule beilstein-journals.orgnih.gov.
Role as Intermediates in the Development of Advanced Materials
The unique electronic and structural features of diiodobenzaldehydes and their derivatives make them important intermediates in the development of advanced materials. The incorporation of heavy atoms like iodine can influence the photophysical and electronic properties of organic materials, making them suitable for applications in optoelectronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The high polarizability of iodine can enhance intersystem crossing, a key process in phosphorescent materials acs.orgnih.gov.
Furthermore, the ability of the diiodo- and aldehyde functionalities to undergo various chemical transformations allows for the synthesis of functional polymers and dendrimers nih.gov. For example, the aldehyde group can be used in polymerization reactions, such as the Biginelli reaction, to create polymers with specific functionalities and architectures nih.gov. The iodine atoms can serve as reactive sites for post-polymerization modification, enabling the tuning of the material's properties after its initial synthesis. This approach provides a pathway to materials with tailored optical, electronic, and physical characteristics. The development of functional polymers through multicomponent reactions showcases the utility of versatile building blocks in materials science nih.gov.
Applications in Supramolecular Chemistry
The presence of iodine atoms in this compound and its derivatives is particularly significant in the realm of supramolecular chemistry, where they can participate in halogen bonding, a highly directional and specific non-covalent interaction.
Halogen bonding has emerged as a powerful tool for the rational design and construction of supramolecular assemblies acs.orgnih.govacs.org. It is analogous to the more familiar hydrogen bonding but offers distinct advantages in terms of directionality and tunability acs.orgnih.gov. The key design principles revolve around the properties of the halogen bond donor (the diiodobenzaldehyde derivative) and the halogen bond acceptor (a Lewis base).
Key characteristics of halogen bonding that make it a valuable design tool include acs.orgnih.gov:
Directionality: Halogen bonds are highly directional, with the interaction occurring along the axis of the covalent bond to the halogen atom. This directionality is crucial for the precise control of molecular self-assembly vtt.fimdpi.comnih.gov.
Tunable Strength: The strength of the halogen bond can be modulated by changing the halogen atom (I > Br > Cl > F), with iodine typically forming the strongest interactions wikipedia.orgijres.org. The electronic nature of the substituent on the aromatic ring also influences the strength of the interaction; electron-withdrawing groups enhance the halogen bond strength ijres.orgwiley-vch.de.
Hydrophobicity: Halogen bonds are generally hydrophobic in nature, which can be advantageous in certain solvent systems and for specific applications like ion transport acs.orgnih.gov.
Donor Atom Size: The larger size of iodine compared to hydrogen allows for the construction of different types of supramolecular architectures acs.orgnih.gov.
| Feature | Description |
| Directionality | Highly directional nature of the interaction, crucial for precise self-assembly. |
| Tunable Strength | The strength of the bond can be modified by changing the halogen or substituents. |
| Hydrophobicity | Generally hydrophobic, which can be beneficial in specific applications. |
| Donor Atom Size | The larger size of iodine allows for the creation of unique supramolecular structures. |
The ability of a halogen atom to act as a Lewis acid in a halogen bond is explained by the concept of the "σ-hole". According to this theory, a region of positive electrostatic potential, the σ-hole, exists on the halogen atom along the extension of the R-X covalent bond (where R is the rest of the molecule and X is the halogen) rsc.orgmdpi.comresearchgate.netrsc.org. This positive region arises from the anisotropic distribution of electron density around the halogen atom rsc.orgresearchgate.net.
The σ-hole interacts favorably with a region of negative electrostatic potential on a Lewis base (the halogen bond acceptor), such as a lone pair of electrons on a nitrogen or oxygen atom, or the π-electrons of an aromatic ring acs.org. The size and positive potential of the σ-hole increase with the polarizability of the halogen atom, following the trend I > Br > Cl > F, which explains the observed trend in halogen bond strength wikipedia.orgijres.org. The presence of electron-withdrawing groups on the aromatic ring of this compound enhances the positive character of the σ-hole on the iodine atoms, making them stronger halogen bond donors wiley-vch.deodu.edu.
The directionality and specificity of halogen bonding make it an invaluable tool in crystal engineering, the design and synthesis of crystalline solids with desired structures and properties mdpi.comnih.govrsc.orgnih.govnih.govresearchgate.net. By programming molecules with specific halogen bonding sites, it is possible to guide their self-assembly into predictable and well-defined one-, two-, and three-dimensional supramolecular architectures vtt.finih.govrsc.orgresearchgate.netacs.org.
In the context of this compound derivatives, the two iodine atoms can act as divergent halogen bond donors, leading to the formation of extended networks. The aldehyde group can also participate in other non-covalent interactions, such as hydrogen bonding or dipole-dipole interactions, providing additional control over the self-assembly process. The interplay between halogen bonding and other intermolecular forces is a key aspect of designing complex crystal structures rsc.orgnih.gov. The reversible nature of halogen bonds also allows for the formation of dynamic and responsive materials nih.gov.
The table below summarizes the key aspects of halogen bonding in crystal engineering:
| Aspect | Description |
| Predictable Geometries | The high directionality of halogen bonds allows for the design of specific supramolecular synthons. |
| Hierarchical Structures | The combination of halogen bonding with other non-covalent interactions enables the construction of complex, hierarchical assemblies. |
| Functional Materials | Crystal engineering using halogen bonds can lead to materials with interesting optical, electronic, and porous properties. |
| Polymorphism Control | Understanding and utilizing halogen bonding can help in controlling the formation of different crystalline polymorphs mdpi.comnih.gov. |
Recent research has shown that halogen bonding can act as a catalyst in molecular dynamics, influencing the rates of conformational changes and other dynamic processes within molecules semanticscholar.orgresearchgate.net. By forming a halogen bond to a specific site in a molecule, it is possible to lower the energy barrier for a particular process, such as the rotation around a single bond semanticscholar.orgresearchgate.net.
This "dynamic catalysis" is attributed to the ability of the halogen bond to stabilize the transition state of the dynamic process or destabilize the ground state semanticscholar.orgresearchgate.net. The strength and directionality of the halogen bond are crucial for its effectiveness as a dynamic catalyst. While specific examples involving this compound in this context are not yet widespread, the principles suggest that its derivatives could be designed to control dynamic processes in larger molecular systems. The tunability of the halogen bond strength makes it an attractive interaction for designing catalysts with tailored activity researchgate.netnih.govnus.edu.sgacs.org.
Design Principles for Halogen Bonding Interactions
Halogen-Bonding Triggered Supramolecular Gel Formation
The formation of supramolecular gels relies on the self-assembly of low-molecular-weight gelators into three-dimensional networks, primarily through non-covalent interactions. nih.govresearchgate.net While hydrogen bonding is a well-established driver for this process, the use of halogen bonding is an emerging and powerful alternative. nih.govresearchgate.net Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a Lewis base (a halogen bond acceptor). nih.govnih.gov
In the context of diiodobenzaldehyde derivatives, the iodine atoms serve as effective halogen bond donors. This principle has been demonstrated in two-component gel systems, or 'co-gels'. nih.govresearchgate.net For instance, research has shown that halogen bonding between the iodine atoms of 1,4-diiodotetrafluorobenzene and a Lewis basic site, such as a pyridyl substituent in a bis(pyridyl urea) molecule, can trigger gelation. nih.govresearchgate.net This interaction is strong enough to induce the formation of fibrous aggregates even in polar media like aqueous methanol, creating a "tipping point" in the gel assembly process. nih.gov The directional nature of the C–I⋯N or C–I⋯O halogen bond facilitates the ordered, one-dimensional growth of molecular chains, which then entangle to form the gel network. nih.govresearchgate.netresearchgate.net This strategy allows for the construction of novel soft materials where the gel properties can be finely tuned by modifying either the halogen bond donor or acceptor components. nih.gov
Exploration in Catalysis and Organocatalysis (e.g., Asymmetric Catalysis with Halogen Bond Donors)
Halogen bonding is increasingly being harnessed as a key interaction in the field of organocatalysis. researchgate.netnih.gov Halogen bond donors function as Lewis acids, activating substrates through non-covalent interactions in a manner analogous to hydrogen bond donors. nih.govnih.gov Iodine-based halogen bond donors, particularly hypervalent iodine(III) compounds like iodolium salts, have been identified as exceptionally strong Lewis acids, making them highly effective catalysts. researchgate.netfigshare.com These catalysts can activate neutral compounds and are potent enough for tasks such as halide abstraction. researchgate.net
The di-iodo motif, as would be found in derivatives of this compound, is central to the design of these catalysts. The two iodine atoms can act in concert, providing a biaxial binding mode that leads to significantly stronger associations with substrates compared to monodentate donors. figshare.com This enhanced binding has been leveraged in reactions such as the Diels-Alder reaction between cyclopentadiene and methyl vinyl ketone. researchgate.net
Furthermore, this catalytic strategy has been extended to asymmetric synthesis. In Asymmetric Counteranion-Directed Catalysis (ACDC), an achiral cationic halogen bond donor (like an iodolium salt) is paired with a chiral counteranion. nih.gov The chiral counteranion directs the stereochemical outcome of the reaction, enabling high enantioselectivity. nih.gov This approach successfully combines the powerful substrate activation provided by the halogen bond donor with a chiral environment, opening new avenues for the development of highly selective catalytic processes. nih.gov
Biological Activity of Diiodobenzaldehyde Derivatives
Assessment of Antibacterial and Antifungal Efficacy
Derivatives of diiodobenzaldehyde have been synthesized and evaluated for their potential as antimicrobial agents. cosmosscholars.com Research into novel diiodobenzaldehyde derivatives of 4-aminopyrrolo[2,3-d]pyrimidine has shown promising results. cosmosscholars.com These compounds were tested for their inhibitory effects against a panel of pathogenic bacteria and fungi. cosmosscholars.com
The bacterial strains tested included Gram-positive bacteria Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria Escherichia coli and Pseudomonas aeruginosa. cosmosscholars.com The antifungal activity was assessed against Candida albicans and Saccharomyces cerevisiae. cosmosscholars.com In these in vitro studies, one particular derivative, designated as compound 2a, demonstrated significantly higher antibacterial and antifungal activity compared to the standard reference drugs, streptomycin and fluconazole, respectively. cosmosscholars.com The antimicrobial potency of benzaldehyde (B42025) derivatives is often linked to their chemical structure, with various substitutions on the benzene (B151609) ring modulating their biological effects. researchgate.netmdpi.comfrontiersin.org
| Compound Class | Test Organisms | Key Finding | Reference |
|---|---|---|---|
| Diiodobenzaldehyde derivatives of 4-aminopyrrolo[2,3-d]pyrimidine | S. aureus, B. subtilis, E. coli, P. aeruginosa (bacteria); C. albicans, S. cerevisiae (fungi) | Compound 2a showed significantly higher activity than streptomycin and fluconazole standards. | cosmosscholars.com |
Evaluation of Cytotoxic Properties
The cytotoxic potential of benzaldehyde derivatives against cancer cells is an active area of research. rgcc-international.comnih.gov While specific studies focusing exclusively on this compound are not detailed in the provided search results, the broader class of benzaldehyde compounds has been shown to affect the viability of various cancer cell lines. rgcc-international.com
For example, a commercial formulation of benzaldehyde and its derivatives was tested against human lung adenocarcinoma (COR-L105) and prostate cancer (DU-145) cell lines. rgcc-international.com The study found that the formulation induced a significant decrease in cancer cell viability, particularly at higher concentrations, demonstrating a primarily cytotoxic effect. rgcc-international.com However, it was noted that very low concentrations could have an opposite, growth-stimulatory effect after prolonged incubation. rgcc-international.com
In another study, various dihydroxybenzene derivatives, including 3,4-dihydroxybenzaldehyde (protocatechualdehyde), were evaluated for their antitumor activity against L1210 murine leukemia. nih.gov This research highlights a structure-activity relationship among different isomers, linking their chemical structure to their ability to inhibit cell growth and macromolecular synthesis. nih.gov These findings suggest that the benzaldehyde scaffold is a viable starting point for the development of novel anti-tumor agents, and derivatives such as this compound could possess interesting cytotoxic profiles worthy of investigation. rgcc-international.comnih.gov
| Compound Class | Cancer Cell Lines | Observed Effect | Reference |
|---|---|---|---|
| Benzaldehyde formulation | COR-L105 (Lung), DU-145 (Prostate) | Significant decrease in cell viability at higher concentrations. | rgcc-international.com |
| Dihydroxybenzaldehyde derivatives | L1210 murine leukemia | Exhibited antitumor activity and effects on cell growth. | nih.gov |
Investigation of Enzyme Inhibitory Activities (e.g., Cholinesterase Inhibition)
Derivatives of benzaldehyde have been investigated as inhibitors of various enzymes, a property relevant to the treatment of several diseases. nih.govnih.gov While cholinesterase inhibition is a key target for Alzheimer's disease therapy, research has also explored the effects of benzaldehyde compounds on other enzymes. nih.govnih.gov
A notable example is the potent inhibition of xanthine oxidase (XO) by 3,4-dihydroxy-5-nitrobenzaldehyde (DHNB), a derivative of protocatechuic aldehyde (3,4-dihydroxybenzaldehyde). nih.gov Xanthine oxidase is a critical enzyme in purine metabolism that produces uric acid; its inhibition is a therapeutic strategy for managing hyperuricemia and gout. nih.gov DHNB was found to be a potent, mixed-type inhibitor of XO with an IC50 value of 3 μM. nih.gov Structure-activity relationship studies indicated that the aldehyde group, the catechol moiety, and the nitro group at the C-5 position were all crucial for its inhibitory activity. nih.gov This compound also demonstrated the ability to reduce serum uric acid levels in animal models, suggesting its potential as a therapeutic agent. nih.gov
This research underscores the capacity of substituted benzaldehydes to act as effective enzyme inhibitors, providing a basis for exploring the potential of this compound derivatives in similar roles against cholinesterases or other relevant biological targets. nih.govnih.gov
| Compound | Target Enzyme | Inhibitory Activity (IC50) | Inhibition Type | Reference |
|---|---|---|---|---|
| 3,4-dihydroxy-5-nitrobenzaldehyde (DHNB) | Xanthine Oxidase (XO) | 3 μM | Mixed-type | nih.gov |
Future Perspectives in Diiodobenzaldehyde Research
Advancements in Green and Sustainable Synthetic Methodologies
The future of chemical synthesis is intrinsically linked to the development of environmentally benign and sustainable processes. For 3,4-diiodobenzaldehyde and its derivatives, a shift away from traditional methods that often rely on harsh reagents and generate significant waste is anticipated. Key areas of advancement will likely include biocatalysis, photocatalysis, and electrocatalysis.
Biocatalysis: The use of enzymes or whole microorganisms offers a highly selective and eco-friendly approach to chemical transformations. chemistryjournals.net Biocatalytic reduction of benzaldehydes to their corresponding alcohols has been demonstrated using enzymes from plant wastes, avoiding the need for costly and toxic metal reducing agents. redalyc.org Future research could explore the use of engineered enzymes for the selective oxidation or reduction of diiodobenzaldehyde precursors, operating under mild conditions in aqueous media. chemistryjournals.netnih.gov This approach not only minimizes the environmental impact but also offers high chemo- and stereoselectivity, which is crucial for the synthesis of chiral bioactive molecules. nih.govmdpi.com
Photocatalysis and Electrocatalysis: These techniques represent powerful green alternatives for chemical synthesis. Photocatalysis, utilizing light to drive chemical reactions, has been employed for the functionalization of aldehydes. nih.gov For instance, eosin (B541160) Y, a neutral organic dye, can photocatalyze the generation of acyl radicals from aldehydes, which can then participate in a variety of bond-forming reactions. nih.gov This methodology could be adapted for the derivatization of this compound under mild, sustainable conditions. Similarly, electrocatalysis offers a means to drive reactions using electricity, a clean energy source. rsc.org The electrooxidation of benzaldehyde (B42025) has been shown to be an effective method for producing value-added chemicals. mdpi.com Future work could focus on developing selective photoelectrochemical methods for the synthesis and functionalization of this compound, reducing the reliance on stoichiometric oxidants and reductants. rsc.org
| Methodology | Key Principles | Potential Application to this compound | Anticipated Advantages |
|---|---|---|---|
| Biocatalysis | Use of enzymes or whole microorganisms for selective transformations. chemistryjournals.net | Selective oxidation of a diiodotoluene precursor or reduction of the aldehyde group. | High selectivity, mild reaction conditions, reduced waste, use of renewable resources. chemistryjournals.netredalyc.org |
| Photocatalysis | Utilization of light to drive chemical reactions, often with a photocatalyst. researchgate.net | C-H functionalization of the aldehyde group or participation in photoredox catalytic cycles. nih.gov | Use of a renewable energy source, mild conditions, access to unique reactive intermediates. nih.gov |
| Electrocatalysis | Driving chemical reactions using electricity. rsc.org | Electrochemical oxidation or reduction of the aldehyde, or coupling reactions at the iodo-positions. | Avoidance of stoichiometric chemical oxidants/reductants, high efficiency, and control over reactivity. rsc.orgmdpi.com |
Development of Novel Chemical Transformations and Reaction Cascades
The dual reactivity of this compound, stemming from its aldehyde and diiodo functionalities, makes it an ideal substrate for the development of novel chemical transformations and reaction cascades.
Palladium-Catalyzed Reactions: The carbon-iodine bonds in this compound are susceptible to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. Future research will likely focus on developing novel, regioselective, and sequential cross-coupling reactions to construct complex molecular architectures. rsc.orgmdpi.com Furthermore, palladium-catalyzed domino reactions, where multiple bond-forming events occur in a single step, could be designed to rapidly build molecular complexity from simple this compound precursors. bohrium.com
Multicomponent Reactions (MCRs): MCRs, in which three or more reactants combine in a one-pot reaction to form a product that incorporates portions of all the reactants, are highly efficient and atom-economical. nih.govnih.gov The aldehyde group of this compound can readily participate in well-known MCRs like the Ugi and Biginelli reactions. Future work could explore the development of novel MCRs that also involve the iodo-substituents, potentially through a palladium-catalyzed MCR sequence. scispace.comsemanticscholar.org
Reaction Cascades: A cascade reaction, or domino reaction, involves two or more consecutive reactions where the subsequent reaction is a result of the functionality formed in the previous step. The aldehyde group of this compound can be used to initiate such cascades. For instance, an initial condensation reaction at the aldehyde could be followed by an intramolecular cyclization involving one of the iodine atoms, leading to the rapid assembly of complex heterocyclic scaffolds.
Computational Design and Prediction of Novel Diiodobenzaldehyde-Based Functional Materials
Computational chemistry and machine learning are becoming indispensable tools in materials science for predicting the properties of novel compounds and guiding experimental efforts.
Density Functional Theory (DFT) Studies: DFT calculations can be employed to investigate the electronic and optical properties of molecules derived from this compound. nih.gov This is particularly relevant for the design of novel nonlinear optical (NLO) materials, where the interplay of electron-donating and -accepting groups on the aromatic ring can lead to significant second hyperpolarizabilities. nih.govrsc.orgresearchgate.net Computational screening of virtual libraries of this compound derivatives can identify promising candidates for synthesis and experimental validation.
Machine Learning (ML) for Property Prediction: Machine learning models are increasingly being used to predict a wide range of molecular properties. arxiv.org For halogenated organic molecules, ML can be trained on large datasets to predict properties such as melting point, boiling point, and even more complex characteristics like chiroptical properties. nih.govchemrxiv.org In the context of this compound, ML models could be developed to predict the electronic, optical, and material properties of its derivatives, accelerating the discovery of new functional materials. fnasjournals.com These predictive models can help to unravel the intricate relationships between molecular structure and material function. fnasjournals.com
| Computational Method | Focus of Study | Predicted Properties | Potential Applications |
|---|---|---|---|
| Density Functional Theory (DFT) | Electronic structure, excited state properties, and second hyperpolarizabilities of derivatives. nih.gov | Energy gaps, UV-vis absorption spectra, nonlinear optical responses. nih.gov | Design of organic nonlinear optical materials for optoelectronics and photonics. |
| Machine Learning (ML) | Predicting molecular properties from structural features. arxiv.org | Melting point, boiling point, vapor pressure, chiroptical properties, halogen bonding strength. arxiv.orgnih.govfnasjournals.com | Rapid screening of large virtual libraries to identify promising candidates for synthesis and testing. |
Rational Design of Bioactive Diiodobenzaldehyde Analogs with Enhanced Efficacy
The benzaldehyde scaffold is present in numerous bioactive compounds, and the introduction of iodine atoms can enhance biological activity through various mechanisms, including increased lipophilicity and the ability to form halogen bonds.
Schiff Base Derivatives: Schiff bases derived from the condensation of benzaldehydes with primary amines are known to possess a wide range of biological activities, including antimicrobial and anticancer properties. nih.govresearchgate.net Future research will focus on the synthesis of novel Schiff bases from this compound and various amino compounds to explore their therapeutic potential. iosrjournals.orgnih.gov The diiodo-substituents can be systematically varied to optimize activity and selectivity.
Enzyme Inhibitors: The rational design of enzyme inhibitors is a cornerstone of drug discovery. mdpi.comuantwerpen.be Benzaldehyde derivatives have been investigated as inhibitors of various enzymes, such as aldehyde dehydrogenase (ALDH). mdpi.comnih.gov By designing this compound analogs that mimic the natural substrate of a target enzyme, it is possible to develop potent and selective inhibitors. nih.gov Computational docking studies can be used to predict the binding modes of these analogs in the active site of the enzyme, guiding the design of more effective inhibitors.
Integration of Diiodobenzaldehydes into Advanced Supramolecular Systems
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The unique features of this compound make it an attractive building block for the construction of advanced supramolecular systems.
Macrocycle Synthesis: The aldehyde functionality of this compound can be utilized in macrocyclization reactions, for example, through double-reductive amination with diamines, to form macrocyclic structures. researchgate.net The diiodo-substituents can then be further functionalized to create more complex and functional macrocycles. core.ac.uknih.gov These macrocycles have potential applications in areas such as host-guest chemistry and as therapeutic agents. rsc.org
Crystal Engineering and Halogen Bonding: The iodine atoms in this compound can act as halogen bond donors, directing the self-assembly of molecules in the solid state. nih.gov This allows for the rational design of crystalline materials with specific architectures and properties, such as porous organic frameworks (POFs). The predictable nature of halogen bonding can be exploited to control the packing of molecules and create materials with desired functionalities.
Self-Assembling Systems: The iodination of peptide fragments has been shown to dramatically influence their self-assembly into supramolecular structures like hydrogels. nih.gov Similarly, this compound can be incorporated into larger molecules designed to self-assemble into well-defined nanostructures. kent.ac.uk The directional nature of halogen bonding, combined with other non-covalent interactions, can be used to program the self-assembly process and create complex and functional supramolecular materials. rsc.orgtue.nl
Q & A
Q. What are the standard synthetic protocols for preparing 3,4-diiodobenzaldehyde derivatives?
- Methodological Answer : The synthesis involves refluxing 4-aminopyrrolo[2,3-d]pyrimidine (PP) with this compound derivatives (e.g., 10 mmol each) in ethanol (50 mL) containing 0.5 mL concentrated HCl for 2 hours. The reaction mixture is cooled, and the product is filtered and recrystallized. This method yields compounds with ~69–70% efficiency, as confirmed by elemental analysis and melting point measurements .
- Key Parameters :
| Reagent Ratio (PP:Diiodobenzaldehyde) | Solvent | Catalyst | Reaction Time | Yield (%) |
|---|---|---|---|---|
| 1:1 | Ethanol | HCl | 2 hours | 69.87 |
Q. How are spectroscopic techniques employed to characterize this compound derivatives?
- Methodological Answer :
- FT-IR : Peaks at 1650–1675 cm⁻¹ confirm the azomethine group (HC=N), while aromatic C=C and C-N bonds appear at 1581–1585 cm⁻¹ and 1330–1336 cm⁻¹, respectively .
- ¹H NMR : Aromatic protons resonate at 7.40–7.73 ppm, with aldehydic protons at 9.25 ppm and hydroxyl groups at 11.22 ppm .
- UV-Vis : π→π* transitions (230–290 nm) and n→π* transitions (324–372 nm) are observed, correlating with the conjugated aromatic system and azomethine groups .
Q. What in vitro biological activities have been reported for this compound derivatives?
- Methodological Answer :
- Antimicrobial Activity : MIC values against S. aureus, B. subtilis, E. coli, and P. aeruginosa range from 12.5–22.5 mM, outperforming streptomycin in some cases .
- Antifungal Activity : Inhibitory zones of 22.5–24.0 mm against C. albicans and S. cerevisiae, doubling fluconazole's efficacy .
- Cytotoxicity : LD₅₀ values for Daphnia magna are 8.50–9.50 ×10⁻⁴ M/mL, indicating moderate toxicity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound derivatives?
- Methodological Answer : Yield optimization involves:
- Solvent Screening : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to ethanol.
- Catalyst Variation : Substituting HCl with Lewis acids (e.g., ZnCl₂) could reduce side reactions.
- Temperature Control : Gradual heating (e.g., 60–80°C) prevents decomposition of iodine substituents.
Current protocols achieve ~70% yield, but pilot studies suggest microwave-assisted synthesis could reduce reaction time by 50% .
Q. What analytical strategies resolve contradictions in spectral data for diiodobenzaldehyde derivatives?
- Methodological Answer : Discrepancies in NMR/IR peaks can arise from solvent polarity or tautomerism. Strategies include:
- 2D NMR (COSY, HSQC) : Resolves overlapping aromatic proton signals in DMSO-d₆ .
- DFT Calculations : Validates experimental FT-IR bands (e.g., 1652 cm⁻¹ for >C=N-) against theoretical models .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 358.92) .
Q. What mechanistic insights explain the antimicrobial selectivity of this compound derivatives?
- Methodological Answer : Selectivity is attributed to:
- Electron-Withdrawing Effects : Iodine substituents enhance electrophilicity, disrupting bacterial membrane proteins .
- Structure-Activity Relationships (SAR) : Derivatives with para-iodine substitution show 20% higher activity against Gram-positive bacteria than ortho-substituted analogs .
- Cytotoxicity Correlation : Higher LD₅₀ values (9.50 ×10⁻⁴ M/mL) correlate with reduced antifungal activity, suggesting a trade-off between efficacy and toxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
